molecular formula C5H9NOS B14392899 6-Methylthiomorpholin-3-one

6-Methylthiomorpholin-3-one

Cat. No.: B14392899
M. Wt: 131.20 g/mol
InChI Key: TYIRWEYYMXTUHP-UHFFFAOYSA-N
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Description

6-Methylthiomorpholin-3-one is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring (where sulfur replaces oxygen in the morpholine structure) with a ketone group at position 3 and a methyl substituent at position 4.

Properties

IUPAC Name

6-methylthiomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIRWEYYMXTUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthiomorpholin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethyl methyl sulfide with ethylenediamine, followed by cyclization under acidic conditions to form the morpholine ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of 6-Methylthiomorpholin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Methylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form corresponding alcohols.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

6-Methylthiomorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Methylthiomorpholin-3-one with structurally related compounds, focusing on substituents, heteroatoms, and functional groups:

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Reference
6-Methylthiomorpholin-3-one Thiomorpholinone Methyl (C6), ketone (C3) Thioether, ketone C₅H₉NOS Inferred
(5R,6S)-5,6-Dimethylmorpholin-3-one Morpholinone Methyl (C5, C6), ketone (C3) Ether, ketone C₆H₁₁NO₂
(S)-6-((R)-Hydroxyphenylmethyl)morpholin-3-one Morpholinone Hydroxyphenylmethyl (C6), ketone (C3) Ether, ketone, hydroxyl C₁₁H₁₃NO₃
6-Benzyl-3-{2-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one Thiazolo-triazinone Benzyl (C6), morpholinyl-ethoxy (C3) Triazinone, thiazole, ether C₂₈H₂₅N₅O₃S
(5,6-Dichloropyridin-3-yl)(thiomorpholino)methanone Thiomorpholine Dichloropyridinyl (C3), ketone Thioether, ketone, pyridine C₁₀H₁₀Cl₂N₂OS

Key Observations :

  • Substituent Effects: The methyl group at position 6 in 6-Methylthiomorpholin-3-one likely reduces conformational flexibility, similar to the dimethyl substitution in (5R,6S)-5,6-Dimethylmorpholin-3-one, which stabilizes the ring structure . Hydroxyphenylmethyl-substituted morpholinones (e.g., ) introduce hydrogen-bonding capabilities, influencing solubility and target binding.

Physicochemical and Thermal Properties

  • Thermal Stability: Thermogravimetric analysis (TGA) data from suggest that heterocyclic compounds with rigid structures (e.g., thiazolo-triazinones) exhibit higher decomposition temperatures (>250°C) compared to simpler morpholinones .
  • Solubility: Morpholinones with polar substituents (e.g., hydroxyl groups in ) show improved aqueous solubility, whereas thiomorpholinones are more lipophilic, as seen in chromatographic retention times () .

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